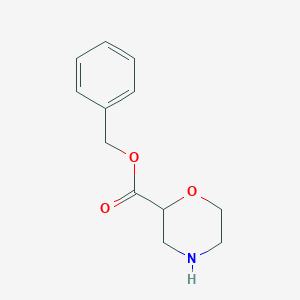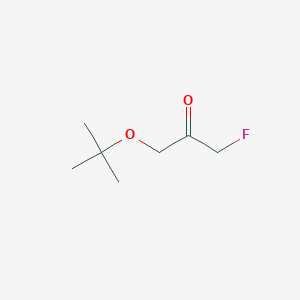
1-(Tert-butoxy)-3-fluoropropan-2-one
Overview
Description
1-(Tert-butoxy)-3-fluoropropan-2-one is an organic compound with the molecular formula C7H13FO2. It is a fluorinated ketone, characterized by the presence of a tert-butoxy group and a fluorine atom attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)-3-fluoropropan-2-one can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with 3-fluoropropan-2-one in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tert-butoxy group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of flow reactors also enhances safety and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxy)-3-fluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Tert-butoxy)-3-fluoropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxy)-3-fluoropropan-2-one involves its interaction with various molecular targets. The fluorine atom and tert-butoxy group influence the compound’s reactivity and interactions with enzymes and other biomolecules. These interactions can modulate biological pathways and lead to specific effects, which are the subject of ongoing research.
Comparison with Similar Compounds
1-Tert-butoxy-3-chloro-propan-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-Tert-butoxy-3-bromo-propan-2-one: Contains a bromine atom in place of fluorine.
1-Tert-butoxy-3-iodo-propan-2-one: Features an iodine atom instead of fluorine.
Uniqueness: 1-(Tert-butoxy)-3-fluoropropan-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C7H13FO2 |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-one |
InChI |
InChI=1S/C7H13FO2/c1-7(2,3)10-5-6(9)4-8/h4-5H2,1-3H3 |
InChI Key |
YLPLFJFPXNNLNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(=O)CF |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
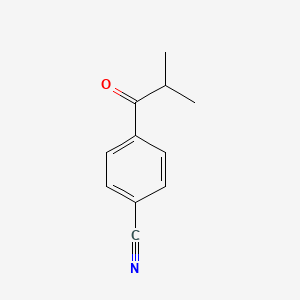
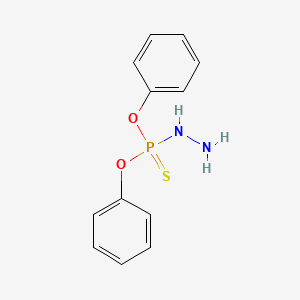
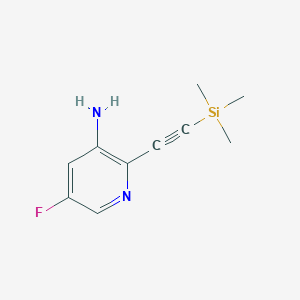
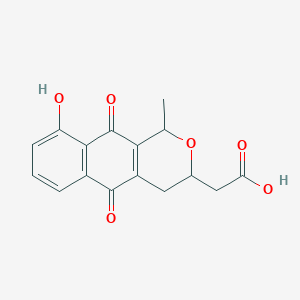

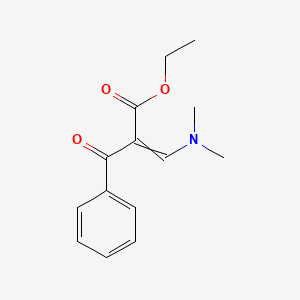
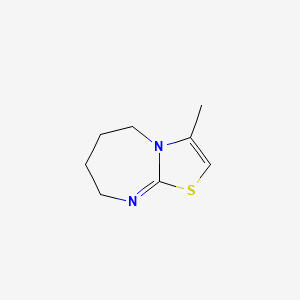
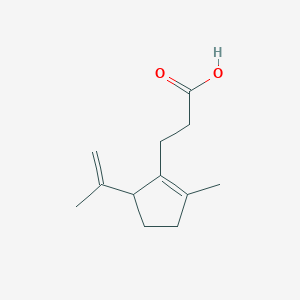
![N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine](/img/structure/B8674373.png)
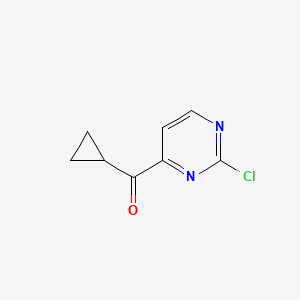
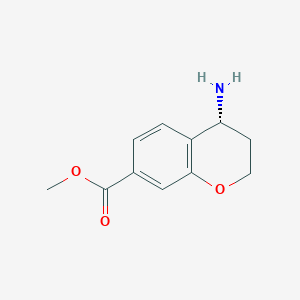
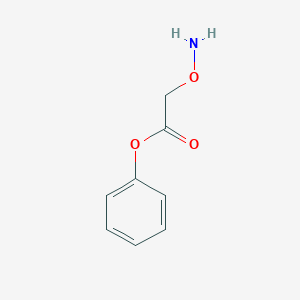
![6-Chloro-2-hydroxymethyl-3-methylimidazo[4,5-b]pyridine](/img/structure/B8674396.png)
